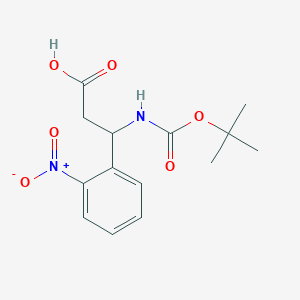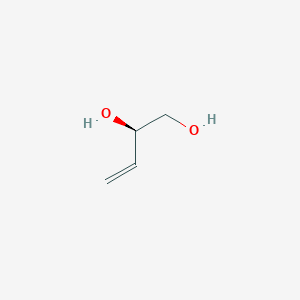
Doronine
Descripción general
Descripción
Doronine is a natural product from Emilia sonchifolia . It is a pyrrolizidine alkaloid that was isolated from the aerial parts of Emilia sonchifolia .
Synthesis Analysis
A molecular docking analysis of doronine derivatives with human COX-2 has been conducted . The study reported the molecular docking, pharmacophore, ADMET, and molecular properties analysis data of doronine and its similar compounds .Molecular Structure Analysis
The molecular docking analysis of doronine derivatives with human COX-2 showed that COX-2 binds with doronine with optimal features for further consideration . This suggests that the molecular structure of doronine allows it to bind effectively with COX-2 .Aplicaciones Científicas De Investigación
Anti-Inflammatory Applications
Doronine has been identified as a potential inhibitor for Cyclooxygenase-2 (COX-2) , an enzyme linked to inflammation . As a pyrrolizidine alkaloid found in Emilia sonchifolia , it serves as an herbal alternative to conventional drugs used in the prophylaxis of inflammation. The molecular docking studies suggest that Doronine and its derivatives bind effectively with COX-2, indicating its potential as a novel anti-inflammatory agent .
Pharmacophore Analysis
The pharmacophore analysis of Doronine provides insights into the chemical features responsible for its biological activity. This analysis is crucial for understanding how Doronine interacts with biological targets and can guide the design of new drugs with similar or improved efficacy .
ADMET Properties
Understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of Doronine is essential for assessing its suitability as a therapeutic agent. The ADMET data indicates that Doronine has optimal features for further consideration in drug development .
Molecular Docking Studies
Molecular docking studies of Doronine derivatives have been conducted to explore their binding features with human COX-2. These studies are foundational for the rational design of inhibitors and help in predicting the efficacy and potency of Doronine as a COX-2 inhibitor .
Herbal Medicine Research
Doronine’s role as a constituent of Emilia sonchifolia highlights its importance in herbal medicine research. Investigating its effects and mechanisms can lead to the discovery of new herbal remedies and contribute to the field of natural product pharmacology .
Pyrrolizidine Alkaloid Studies
As a pyrrolizidine alkaloid, Doronine’s study contributes to the broader understanding of this class of compounds. Research in this area can reveal more about the pharmacological and toxicological profiles of pyrrolizidine alkaloids, which are of interest due to their widespread occurrence in nature and use in traditional medicine .
Mecanismo De Acción
Target of Action
Doronine, also known as BRN 1056634, is a pyrrolizidine alkaloid and a molecular constituent of Emilia sonchifolia It’s worth noting that pyrrolizidine alkaloids have been reported to interact with various biological targets, including enzymes and receptors, which play crucial roles in cellular processes .
Mode of Action
It has been suggested that doronine derivatives may interact with human cyclooxygenase-2 (cox-2), a key enzyme involved in inflammation . The interaction between Doronine and COX-2 could potentially inhibit the enzyme’s activity, thereby reducing inflammation .
Biochemical Pathways
Given its potential interaction with cox-2, it can be inferred that doronine may influence the arachidonic acid pathway, which is involved in the production of pro-inflammatory mediators .
Pharmacokinetics
A study on doronine derivatives suggests that they exhibit optimal features for further consideration, implying potential bioavailability .
Result of Action
Given its potential interaction with cox-2, it can be inferred that doronine may exert anti-inflammatory effects at the molecular and cellular levels .
Propiedades
IUPAC Name |
[(1R,4S,6R,7R,11Z)-4-(1-chloroethyl)-4-hydroxy-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-7-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30ClNO8/c1-12-10-21(28,13(2)22)19(27)30-16-7-9-23(5)8-6-15(17(16)25)11-29-18(26)20(12,4)31-14(3)24/h6,12-13,16,28H,7-11H2,1-5H3/b15-6-/t12-,13?,16-,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRSISYREBBIAL-WULQOTFSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(=O)OC2CCN(CC=C(C2=O)COC(=O)C1(C)OC(=O)C)C)(C(C)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@](C(=O)O[C@@H]2CCN(C/C=C(\C2=O)/COC(=O)[C@]1(C)OC(=O)C)C)(C(C)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30ClNO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1R,4S,6R,7R,11Z)-4-(1-chloroethyl)-4-hydroxy-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-7-yl] acetate | |
CAS RN |
60367-00-2 | |
| Record name | Doronine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060367002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Where is Doronine naturally found and are there other similar compounds?
A2: Doronine is a pyrrolizidine alkaloid primarily isolated from the aerial parts of the plant Emilia sonchifolia. [] Other pyrrolizidine alkaloids found in the same plant include Senkirkine. [] Additionally, researchers have explored the potential of Doronine derivatives, such as Desacetyldoronine, Floradnin, Onetine, 22310115, and 21159807, as potential COX-2 inhibitors. []
Q2: What is known about the structure of Doronine?
A3: While a molecular formula for Doronine is not explicitly provided in the abstracts, research describes the characterization of a complex formed between Doronine and Benzene. [] This complex, (+)-Doronine–benzene (1:1), has a molecular formula of C21H30ClNO8.C6H6. [] Further structural details might be found in the full research articles.
Q3: What computational methods have been employed to study Doronine and its derivatives?
A4: Scientists have utilized molecular docking studies to investigate the binding interactions of Doronine and its derivatives with human COX-2. [] This approach provides insights into the potential binding modes and affinities of these compounds towards the target enzyme. [] Additionally, the research mentions the analysis of pharmacophore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), and molecular properties of Doronine and its analogs. [] These computational analyses can help predict the drug-likeness, potential side effects, and overall feasibility of developing these compounds as therapeutic agents.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






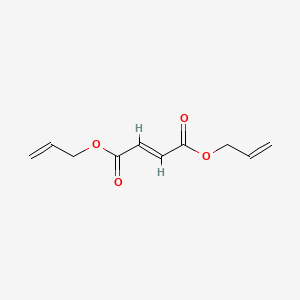
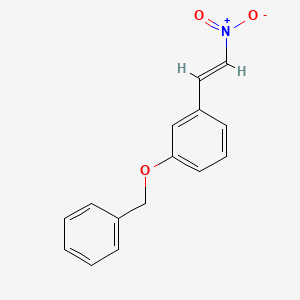
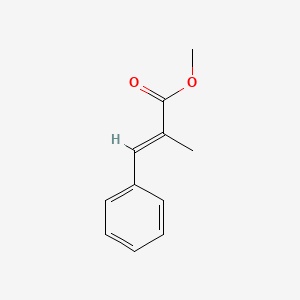
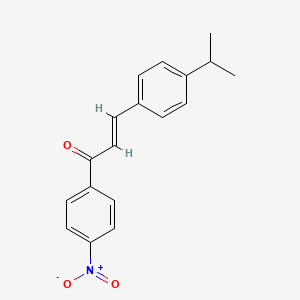


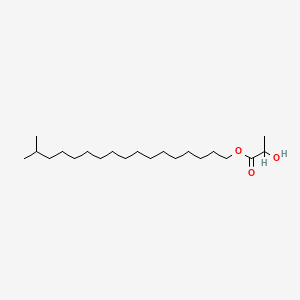
![2-[5-(4-prop-2-enoxyphenyl)tetrazol-2-yl]acetic Acid](/img/structure/B1609230.png)

